4-Acetamido-3-nitrobenzoic acid
Overview
Description
4-Acetamido-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5. It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 4-Acetamido-3-nitrobenzoic acid (ANBA) are proteins involved in the life cycle of the SARS-CoV-2 virus, including the spike protein, spike binding domain with ACE2 receptor, main protease, and RNA-dependent RNA polymerase . These proteins play crucial roles in the virus’s ability to infect host cells and replicate.
Mode of Action
ANBA interacts with these viral proteins through a process known as molecular docking . This interaction can inhibit the function of these proteins, thereby preventing the virus from entering host cells or replicating. The exact nature of these interactions and the resulting changes in the proteins are still under investigation.
Biochemical Pathways
The biochemical pathways affected by ANBA are those involved in the life cycle of the SARS-CoV-2 virus. By inhibiting key viral proteins, ANBA can disrupt these pathways and prevent the virus from successfully infecting host cells and replicating. The downstream effects of this disruption would include a reduction in viral load and potentially a halt in the progression of the disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ANBA have been analyzed using SwissADME as part of an ADMET analysis . This analysis provides insights into the compound’s bioavailability and its performance within a living organism.
Result of Action
The molecular and cellular effects of ANBA’s action primarily involve the inhibition of key viral proteins, leading to a disruption in the life cycle of the SARS-CoV-2 virus . This can result in a reduction in viral load and potentially halt the progression of the disease.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-Acetamido-3-nitrobenzoic acid on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-nitrobenzoic acid typically involves the nitration of 4-acetamidobenzoic acid. The process begins with dissolving 4-acetamidobenzoic acid in aqueous nitric acid with a concentration ranging from 70 to 84 weight percent. The reaction mixture is then stirred at a controlled temperature to ensure complete nitration. The resulting product is this compound, which can be purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but requires careful control of reaction conditions to ensure safety and efficiency. The use of fuming nitric acid and the addition of 4-acetamidobenzoic acid as a dry powder are common practices. these methods are hazardous and require stringent safety measures .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetamido group can be hydrolyzed to form 4-amino-3-nitrobenzoic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-Amino-3-nitrobenzoic acid.
Substitution: 4-Amino-3-nitrobenzoic acid.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Acetamido-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound and its derivatives have shown potential as antiviral agents, particularly in the treatment of COVID-19.
Medicine: The compound’s derivatives are being investigated for their potential use in drug development, particularly for their antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
3-Acetamido-4-nitrobenzoic acid: Similar structure but with the positions of the acetamido and nitro groups reversed.
Uniqueness
4-Acetamido-3-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an acetamido group and a nitro group on the benzene ring makes it particularly useful in various synthetic and research applications.
Properties
IUPAC Name |
4-acetamido-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQIMWBIZLRLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061766 | |
Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-06-6 | |
Record name | 4-(Acetylamino)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1539-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1539-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190738 | |
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Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamido-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ACETAMIDO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W2250FZKC | |
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Synthesis routes and methods
Procedure details
Q1: How does ANBA interact with SARS-CoV-2 proteins, and what are the potential downstream effects?
A1: The research paper describes a molecular docking study conducted on ANBA with key SARS-CoV-2 proteins: spike protein, spike protein binding domain complexed with the human ACE2 receptor, main protease, and RNA-dependent RNA polymerase []. Molecular docking simulations suggest that ANBA can bind to these crucial viral proteins. While the specific binding sites and mechanisms are not detailed in the abstract, binding to these targets could interfere with viral entry into host cells (spike protein and its interaction with ACE2), viral replication (RNA-dependent RNA polymerase), and viral protein processing (main protease) []. Further experimental validation is needed to confirm these interactions and elucidate the precise mechanisms of action.
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